4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorobenzoyl chloride and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reaction Conditions: The reaction between 3-fluorobenzoyl chloride and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product.
Scientific Research Applications
4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets and pathways in biological systems. The fluorobenzoyl group may interact with specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-(3-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
4-(4-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Similar structure but with the fluorine atom at a different position on the benzoyl group.
4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(3-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDCJNRKEUJPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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